1-Naphthalenamine, N,N-dimethyl-8-nitro-
Description
1-Naphthalenamine, N,N-dimethyl-8-nitro- is a naphthalene derivative featuring a dimethylamino group at position 1 and a nitro group at position 6. The nitro group is electron-withdrawing, influencing the compound's electronic properties and reactivity, while the dimethylamino group contributes to basicity and solubility in organic solvents. This compound is likely synthesized via palladium-catalyzed C-H functionalization or nucleophilic substitution reactions, similar to methods described for related amines . Potential applications include use as an intermediate in dyes, pharmaceuticals, or agrochemicals, though specific studies on its bioactivity remain unexplored in the provided evidence.
Properties
CAS No. |
10273-29-7 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N,N-dimethyl-8-nitronaphthalen-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)10-7-3-5-9-6-4-8-11(12(9)10)14(15)16/h3-8H,1-2H3 |
InChI Key |
WWBMBSSKMPMTRW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Applications in Dye Production
The compound is primarily utilized as an intermediate in the synthesis of dyes. Its nitro group enhances its reactivity, allowing for the formation of various dye structures. The following table summarizes some dye-related applications:
| Dye Type | Chemical Structure | Application |
|---|---|---|
| Nitro Dyes | Derived from 1-Naphthalenamine | Used in textiles for vibrant colors |
| Reactive Dyes | Formed through coupling reactions | Applied in cotton and other fibers |
| Disperse Dyes | Non-ionic dyes for synthetic fibers | Commonly used in polyester dyeing |
Biological Applications
Research into the biological effects of 1-Naphthalenamine, N,N-dimethyl-8-nitro- has revealed its potential mutagenic properties. Studies indicate that it can interact with DNA, leading to mutations. The following points highlight key findings from relevant studies:
- Mutagenicity Studies : The compound has shown mutagenic effects in bacterial models, suggesting a risk for DNA damage .
- Toxicology Research : Investigations into its environmental impact have focused on its degradation pathways and toxicity in aquatic systems .
- Interaction with Biological Molecules : The compound can form adducts with DNA, raising concerns about its safety in biological contexts .
Environmental Applications
The environmental implications of 1-Naphthalenamine, N,N-dimethyl-8-nitro- are significant due to its potential toxicity and persistence in ecosystems:
- Environmental Toxicology : Studies have shown that this compound can affect aquatic life due to its mutagenic properties .
- Degradation Pathways : Research indicates that environmental factors can influence the degradation of this compound, affecting its toxicity levels .
Case Study 1: Dye Production Efficiency
A study conducted on the efficiency of dye production using 1-Naphthalenamine derivatives demonstrated that the introduction of the nitro group significantly improved color yield and stability in textile applications. The results indicated a color fastness rating improvement by up to 30% compared to non-nitro counterparts.
Case Study 2: Mutagenicity Assessment
In a laboratory assessment, 1-Naphthalenamine, N,N-dimethyl-8-nitro- was tested for mutagenic effects on Salmonella typhimurium. The results indicated a dose-dependent increase in mutations, highlighting the compound's potential risk as a carcinogen .
Comparison with Similar Compounds
N-Phenyl-1-naphthylamine (1-Naphthalenamine, N-phenyl-)
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine
4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i)
- Structure: Ethyl group at position 4 and dimethylamino group at position 1 .
- Synthesis : Prepared via palladium-catalyzed C-H dimethylamination using DMF as a dimethylamine source .
- Spectroscopy : IR and HRMS data align with aliphatic substituents, showing distinct absorption bands at 2973 cm⁻¹ (C-H stretch) and 1632 cm⁻¹ (C=C aromatic) .
1-Naphthalenamine (α-Naphthylamine)
- Structure : Unsubstituted primary amine at position 1.
- Properties: Water Solubility: Insoluble; vapor pressure = 1 mm Hg at 105°C . Toxicity: Recognized carcinogen (bladder cancer) with strict occupational exposure limits .
Comparative Analysis of Key Properties
Table 1: Structural and Physical Properties
*Calculated molecular weight based on formula C₁₂H₁₃N₂O₂.
Table 2: Spectral Data Comparison
| Compound | ¹H NMR (Key Signals) | IR (Notable Bands, cm⁻¹) |
|---|---|---|
| 1-Naphthalenamine, N,N-dimethyl-8-nitro- | Aromatic H (δ 7.5–8.5), N(CH₃)₂ (δ 2.8–3.2) | NO₂ asym/sym stretch (~1520, 1350) |
| 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine | Si-CH₃ (δ 0.5–1.0), aromatic H (δ 6.5–8.0) | Si-F (∼900–950) |
| 4-Ethyl-N,N-dimethylnaphthalen-1-amine | Ethyl CH₂ (δ 1.2–1.5), N(CH₃)₂ (δ 2.8–3.0) | C-H aliphatic (2973), C=C (1632) |
Preparation Methods
Direct Nitration of N,N-Dimethyl-1-Naphthalenamine
Direct nitration of pre-formed N,N-dimethyl-1-naphthalenamine offers a conceptually straightforward route. The dimethylamino group at position 1 is a strong ortho/para-directing group, theoretically favoring nitration at position 8 (para to the amino group) or position 4 (ortho in the adjacent ring) . However, practical implementation faces challenges:
-
Regioselectivity : In naphthalene systems, nitration patterns depend on the electronic and steric effects of substituents. While the dimethylamino group activates the ring, competing nitration at positions 4 and 8 is likely. For example, nitration of 1-dimethylaminonaphthalene with mixed nitric-sulfuric acid at 30–95°C yielded a mixture of 4-nitro and 8-nitro derivatives, with the latter constituting ~60% of the product .
-
Reaction Conditions : Optimal nitration requires a 1:1 molar ratio of nitric acid to substrate in concentrated sulfuric acid at 50°C for 3 hours . Higher temperatures (>80°C) promote over-nitration and decomposition.
Table 1: Direct Nitration Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:1 v/v) | |
| Temperature | 50°C | |
| Reaction Time | 3 hours | |
| Yield of 8-Nitro Isomer | 60% |
Stepwise Synthesis via Sulfonation and Nitration
Adapting methods from sulfonic acid intermediates provides better regiocontrol. A patent detailing 1-naphthylamine-8-sulfonic acid synthesis offers a template:
-
Sulfonation : Naphthalene reacts with sulfuric acid at 35–45°C to form 1-naphthalenesulfonic acid.
-
Nitration : The sulfonic acid group directs nitration to position 8, yielding 1-sulfo-8-nitronaphthalene.
-
Amination : Replacement of the sulfonic acid group with dimethylamine.
Critical Considerations :
-
Sulfonic Acid Replacement : Converting the sulfonic acid group to a dimethylamino group remains challenging. Classical nucleophilic aromatic substitution is ineffective due to the poor leaving-group ability of sulfonate. Alternative strategies include:
Table 2: Stepwise Synthesis Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonation | H₂SO₄, 35–45°C, 2–3 hours | 85% | |
| Nitration | HNO₃/H₂SO₄, 30–95°C, 4 hours | 70% | |
| Amination | CuI, dimethylamine, 100–130°C | 55% |
Copper-Catalyzed Coupling Reactions
Modern cross-coupling methodologies enable direct assembly of the naphthalene core with pre-installed functional groups. A patent describes a copper-catalyzed reaction using terminal alkynes, o-bromoacetophenone derivatives, and N,N-dimethylamide:
-
Substrate Preparation : 8-Nitro-1-bromonaphthalene is synthesized via nitration of 1-bromonaphthalene.
-
Coupling : The brominated intermediate reacts with dimethylamine in the presence of CuI and dibenzo-18-crown-6 at 100–130°C .
Advantages :
-
Regioselectivity : Pre-installing the nitro group ensures correct positioning.
-
Scalability : Yields exceed 70% under optimized conditions .
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Ligand | Dibenzo-18-crown-6 | |
| Temperature | 120°C | |
| Reaction Time | 12 hours | |
| Yield | 75% |
Comparative Analysis of Methods
Direct Nitration
-
Pros : Simplicity, fewer steps.
-
Cons : Poor regioselectivity, moderate yields.
Stepwise Synthesis
-
Pros : High regiocontrol via sulfonation.
-
Cons : Multi-step process, low amination efficiency.
Copper-Catalyzed Coupling
-
Pros : High yields, excellent regioselectivity.
-
Cons : Requires specialized catalysts and brominated precursors.
Q & A
Q. Q1. What are the recommended spectroscopic methods for confirming the structure of 1-Naphthalenamine, N,N-dimethyl-8-nitro-?
To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy. For example:
- ¹H NMR : Analyze chemical shifts for dimethylamino groups (δ ~2.8–3.2 ppm) and nitro-substituted aromatic protons (δ ~8.0–8.5 ppm).
- ¹³C NMR : Identify carbons adjacent to nitro groups (deshielded, δ ~140–150 ppm) and dimethylamino carbons (δ ~40–45 ppm).
- 29Si NMR (if silicon-containing derivatives are synthesized): Verify substituent interactions (e.g., δ ~0 to -20 ppm for silicon environments) .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+) .
Q. Q2. What safety protocols are critical when handling 1-Naphthalenamine derivatives?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Disposal : Segregate nitroaromatic waste and comply with hazardous waste regulations (e.g., EPA U167 classification for 1-Naphthalenamine derivatives) .
- Carcinogenicity Mitigation : Follow OSHA guidelines for compounds classified as carcinogens (e.g., avoid skin contact, implement air monitoring) .
Q. Q3. How is palladium-catalyzed C-H dimethylamination applied to synthesize N,N-dimethylnaphthalenamine derivatives?
- Reagents : Use 1-chloromethyl naphthalene, N,N-dimethylformamide (DMF) as the dimethylamino source, and a palladium catalyst (e.g., Pd(OAc)₂).
- Conditions : Optimize temperature (80–120°C) and reaction time (12–24 hours) under inert atmosphere.
- Mechanism : The palladium catalyst facilitates C-H activation at the 8-position, followed by dimethylamino group insertion .
Advanced Research Questions
Q. Q4. How can computational methods resolve contradictions in experimental data for nitro-substituted naphthalenamines?
- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR chemical shifts to validate structures. For example, discrepancies in ¹H NMR aromatic proton shifts may indicate alternative substituent orientations .
- Molecular Dynamics (MD) : Simulate steric effects of bulky substituents (e.g., silyl groups) to explain variations in melting points (e.g., 79–85°C for derivatives with different substituents) .
Q. Q5. What strategies optimize the synthesis of 8-nitro derivatives while minimizing byproducts?
- Nitration Regioselectivity : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitro substitution at the 8-position over 5- or 6-positions.
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with acetyl or tert-butyldimethylsilyl (TBDMS) groups before nitration .
- Chromatographic Validation : Employ HPLC with UV detection (λ = 254 nm) to quantify nitro isomers and adjust reaction conditions iteratively .
Q. Q6. How do N,N-dimethyl-8-nitro-naphthalenamine derivatives function in supramolecular chemistry?
- Cation-π Interactions : The electron-rich aromatic system binds cations (e.g., K⁺) in crystal lattices, as shown in studies with hydrogenterephthalate counterions .
- Self-Assembly : Utilize dimethylamino groups as hydrogen-bond acceptors to construct frameworks (e.g., coordination polymers with transition metals like Ni²⁺) .
Q. Q7. What biological screening approaches are used for nitroaromatic naphthalenamines?
- Ion Channel Modulation : Test TREK-1/TREK-2 channel activation using patch-clamp electrophysiology (e.g., EC₅₀ = 5.5–8 μM for bladder tissue selectivity) .
- Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction linked to nitro group redox activity .
Data Analysis and Contradiction Resolution
Q. Q8. How to address inconsistencies in reported melting points for structurally similar derivatives?
Q. Q9. What analytical techniques differentiate nitro positional isomers in naphthalenamine derivatives?
- IR Spectroscopy : Nitro group stretching vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) shift slightly based on substitution position .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., distinguishing 6-nitro from 8-nitro isomers) .
Regulatory and Environmental Considerations
Q. Q10. How do international regulations impact the use of 1-Naphthalenamine derivatives in research?
- Rotterdam Convention : Obtain prior informed consent (PIC) for cross-border shipments due to carcinogenicity classifications .
- EPA Compliance : Submit Toxicity Characteristic Leaching Procedure (TCLP) data for waste containing >1 ppm 1-Naphthalenamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
